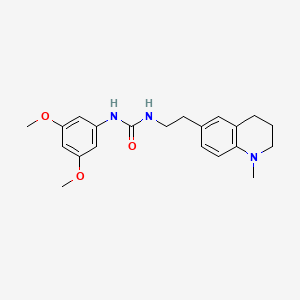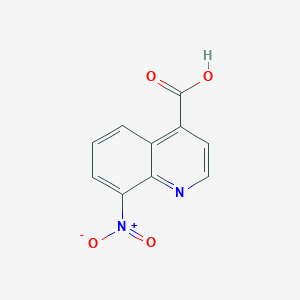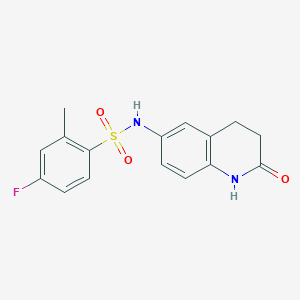
(5-Chlor-2-methoxyphenyl)(4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Diese Verbindung hat sich als neuroprotektives Mittel gezeigt. Neuroprotektion ist ein wichtiges Ziel für die Behandlung von neurodegenerativen Erkrankungen, ischämischen Schlaganfällen und traumatischen Hirnverletzungen. Das Vorhandensein der Tetrazol- und Piperazin-Einheiten könnte zu den neuroprotektiven Eigenschaften beitragen, möglicherweise durch die Hemmung des neuronalen Zelltods .
Anti-neuroinflammatorisches Mittel
Die Struktur der Verbindung deutet darauf hin, dass sie als anti-neuroinflammatorisches Mittel wirken könnte. Entzündungen im zentralen Nervensystem sind ein Kennzeichen vieler neurologischer Erkrankungen. Die Fähigkeit der Verbindung, wichtige Entzündungsmediatoren wie Stickstoffmonoxid (NO) und Tumornekrosefaktor-alpha (TNF-α) zu hemmen, könnte sehr vorteilhaft sein .
Antibakterielle Aktivität
Verbindungen mit ähnlichen Strukturen wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die Methoxyphenyl- und Tetrazolylgruppen könnten mit bakteriellen Zellwänden interagieren oder essentielle bakterielle Enzyme stören, was zu möglichen Anwendungen bei der Bekämpfung von Infektionen führt .
Antioxidative Eigenschaften
Die Verbindung könnte als Antioxidans dienen. Oxidativer Stress ist an verschiedenen Krankheiten beteiligt, darunter Krebs und Herz-Kreislauf-Erkrankungen. Die chemischen Gruppen der Verbindung könnten freie Radikale abfangen und so Zellschäden verhindern .
Krebsforschung
Es besteht die Möglichkeit, dass diese Verbindung in der Krebsforschung eingesetzt werden könnte. Ihre strukturelle Komplexität ermöglicht Wechselwirkungen mit Krebszelllinien, die möglicherweise das Wachstum hemmen oder Apoptose in Tumorzellen induzieren .
Chemische Biologie-Studien
Schließlich könnte die Verbindung in Studien der chemischen Biologie verwendet werden, um zelluläre Signalwege zu verstehen. Ihre Fähigkeit, an bestimmte Proteine oder Enzyme zu binden, könnte helfen, die Wirkmechanismen ähnlicher Verbindungen in biologischen Systemen zu klären .
Diese Anwendungen unterstreichen die Vielseitigkeit der Verbindung in der wissenschaftlichen Forschung und bieten mehrere Möglichkeiten für die Erforschung und Entwicklung.
Synthese und pharmakologische Bewertung neuartiger Triazol-Pyrimidin-Hybride als potenzielle neuroprotektive und anti-neuroinflammatorische Mittel - Springer
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-30-17-6-4-16(5-7-17)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)18-13-15(22)3-8-19(18)31-2/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQJNXWVWMGROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)
![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)

![N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2558951.png)
![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2558953.png)



![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)

